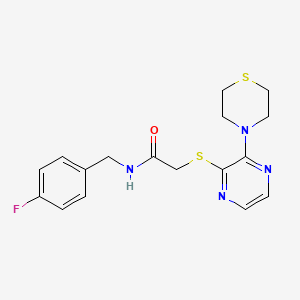

N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4OS2/c18-14-3-1-13(2-4-14)11-21-15(23)12-25-17-16(19-5-6-20-17)22-7-9-24-10-8-22/h1-6H,7-12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGAQOBQWCVNJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN=C2SCC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic conditions.

Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazine ring is replaced by the thiomorpholine moiety.

Fluorobenzylation: The fluorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzyl halide reacts with the amine group.

Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through the reaction of an acyl chloride with the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrazine moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like thiols, amines, and alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The fluorobenzyl group may enhance binding affinity to certain targets, while the thiomorpholine and pyrazine moieties could influence the compound’s overall pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Fluorophenyl vs. Fluorobenzyl Substitution :

- Compound 12 (4-fluorophenyl) exhibits significantly stronger hCA I inhibition (KI = 548.6 nM) compared to 18 (4-fluorobenzyl, KI = 2048 nM) . This suggests that the benzyl group may introduce steric hindrance or reduce electronic interactions with the enzyme.

- The fluorobenzyl group in the target compound may similarly impact activity compared to phenyl-substituted analogs.

Heterocyclic Core Variations :

- Thiadiazole-based compounds () generally show moderate yields (72–88%) and melting points (132–170°C), indicating stable crystalline forms .

- Benzimidazole derivatives () lack reported biological data but share synthetic pathways with the target compound, emphasizing the role of the heterocycle in solubility and binding .

Chain Length and Functional Groups :

- In , replacing acetamide (compound 11 , KI = 726.4 nM) with propanamide (compound 20 , KI = 3628 nM) drastically reduces hCA I inhibition, highlighting the importance of the acetamide linker’s length .

Thiomorpholine vs. Morpholine Derivatives

Table 2: Thiomorpholine and Morpholine Analogues

Key Observations:

- Thiomorpholine (a sulfur-containing morpholine analog) in the target compound may enhance electron density and hydrogen bonding compared to morpholine derivatives like 6a and 6b .

- Halogen substituents (Cl, Br) in morpholine derivatives correlate with higher yields (84–95%) and melting points, suggesting improved crystallinity with heavier halogens .

Biological Activity

N-(4-fluorobenzyl)-2-((3-thiomorpholinopyrazin-2-yl)thio)acetamide, a compound with the CAS number 1226453-55-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H19FN4OS, with a molecular weight of approximately 354.42 g/mol. The compound features a thioacetamide moiety which is significant in enhancing biological activity through various mechanisms.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a related thioacetamide derivative demonstrated inhibition against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.31 to 5.0 µg/mL . The mechanism of action often involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 16 | 0.31 - 5.0 | S. aureus, E. coli |

| This compound | TBD | TBD |

Cytotoxicity Evaluation

Cytotoxicity studies are crucial for assessing the safety profile of new compounds. In vitro studies using VERO cell lines have shown that the cytotoxicity of related thioacetamides is relatively low, with IC50 values indicating safety at higher concentrations (e.g., IC50 = 927 µg/mL) . This suggests that while exhibiting antimicrobial properties, these compounds may also be safe for use in therapeutic contexts.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of DNA Gyrase : Similar compounds have been shown to bind to the active site of DNA gyrase, preventing bacterial replication and survival .

- Interaction with Cellular Targets : The thioacetamide group may facilitate interactions with various molecular targets within bacterial cells, enhancing its antimicrobial efficacy.

Case Studies and Research Findings

- Nanoformulation Enhancements : Research has indicated that nanoformulations of thioacetamides can significantly enhance their antimicrobial activity. For example, combining a thioacetamide derivative with copper oxide nanoparticles (CuONPs) resulted in improved efficacy against resistant bacterial strains .

- Structural Activity Relationship (SAR) : Studies have explored the SAR of various thioacetamides, identifying key structural features that contribute to their biological activity. Modifications in the thiomorpholine and acetamide groups were found to influence potency against specific pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.